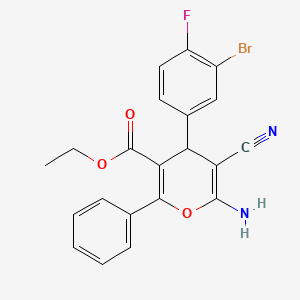![molecular formula C24H23IN2O5 B11557772 2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11557772.png)
2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as iodophenoxy, methoxy, and acetohydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Iodophenoxy Intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with an appropriate reagent to form the iodophenoxy intermediate.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.
Condensation Reaction: The final step involves the condensation of the methoxylated intermediate with the hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-IODOPHENOXY)-N’-[(E)-{5-METHOXY-2-[(3-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Bromphenoxy)-N'-[(E)-{5-Methoxy-2-[(3-Methoxybenzyl)oxy]phenyl}methyliden]acetohydrazid
- 2-(4-Chlorphenoxy)-N'-[(E)-{5-Methoxy-2-[(3-Methoxybenzyl)oxy]phenyl}methyliden]acetohydrazid
- 2-(4-Fluorphenoxy)-N'-[(E)-{5-Methoxy-2-[(3-Methoxybenzyl)oxy]phenyl}methyliden]acetohydrazid
Einzigartigkeit
Die Einzigartigkeit von 2-(4-Iodphenoxy)-N'-[(E)-{5-Methoxy-2-[(3-Methoxybenzyl)oxy]phenyl}methyliden]acetohydrazid liegt im Vorhandensein des Jodatoms, das seine Reaktivität und Wechselwirkungen mit anderen Molekülen deutlich beeinflussen kann. Das Jodatom kann an Halogenbindungen teilnehmen, einer Art nicht-kovalenter Wechselwirkung, die die Bindungsaffinität der Verbindung zu biologischen Zielen erhöhen kann.
Eigenschaften
Molekularformel |
C24H23IN2O5 |
|---|---|
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
2-(4-iodophenoxy)-N-[(E)-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H23IN2O5/c1-29-21-5-3-4-17(12-21)15-32-23-11-10-22(30-2)13-18(23)14-26-27-24(28)16-31-20-8-6-19(25)7-9-20/h3-14H,15-16H2,1-2H3,(H,27,28)/b26-14+ |
InChI-Schlüssel |
HAOYLCGZDZRJOA-VULFUBBASA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)/C=N/NC(=O)COC3=CC=C(C=C3)I |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C=NNC(=O)COC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11557690.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11557698.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11557701.png)
![(5Z)-5-(Phenylmethylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11557702.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11557711.png)
![3-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11557712.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11557736.png)
![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11557741.png)
![N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557751.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557755.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11557756.png)
![4-(decyloxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11557757.png)
![N-(2-Bromophenyl)-4-{N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}butanamide](/img/structure/B11557763.png)
